2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
Description
This compound belongs to a class of thioacetamide derivatives featuring a cyclopenta[d]pyrimidin-2-one core substituted with a morpholinopropyl group and an o-tolyl (2-methylphenyl) acetamide moiety. Its structural complexity arises from the fused bicyclic pyrimidinone system, which is further functionalized with a sulfur-linked acetamide group and a morpholine-containing alkyl chain.
The synthesis of analogous compounds typically involves alkylation of thiopyrimidinones with chloroacetamides, as reported for structurally related molecules . The morpholinopropyl side chain may enhance solubility or modulate target binding, while the o-tolyl group introduces steric and electronic effects distinct from other aryl substituents in this series.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-17-6-2-3-8-19(17)24-21(28)16-31-22-18-7-4-9-20(18)27(23(29)25-22)11-5-10-26-12-14-30-15-13-26/h2-3,6,8H,4-5,7,9-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJVZOBAHJZCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentapyrimidine core with a morpholinopropyl side chain and a thioacetamide moiety. The presence of these functional groups is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives with morpholine groups have shown varying degrees of antibacterial and antifungal activity. In particular, the incorporation of the morpholinopropyl group has been associated with enhanced interaction with microbial targets, potentially increasing efficacy against resistant strains .
Anticancer Properties
Research into pyrimidine-based compounds has revealed promising anticancer activities. For example, compounds with structural similarities to our target have been shown to inhibit cell proliferation in various cancer cell lines. Notably, one study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 1: Anticancer Efficacy in Mouse Models
In a preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a structurally similar compound resulted in significant inhibition of lung metastasis compared to control treatments. The study highlighted a nearly 20-fold selectivity index for cancerous versus non-cancerous cells, underscoring the therapeutic potential of such compounds .
Case Study 2: Antimicrobial Activity Assessment
A comparative analysis of various derivatives revealed that those containing the morpholinopropyl substituent exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy and found that modifications in the side chains significantly influenced the antimicrobial spectrum .
Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide exhibit significant antitumor properties. The structural features of this compound suggest potential mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives containing morpholine and thioacetamide moieties have been shown to possess cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
The morpholine component of the compound suggests potential neuroprotective applications. Studies have demonstrated that morpholine derivatives can enhance neuronal survival and reduce neuroinflammation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of thioamide derivatives indicate that this compound may exhibit inhibitory effects against a range of bacterial strains. The thioether linkage in the structure enhances its interaction with microbial enzymes, potentially leading to effective antibacterial agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study 2 | Neuroprotection | Showed reduced apoptosis in neuronal cultures exposed to oxidative stress when treated with compound derivatives. |
| Study 3 | Antimicrobial Testing | Found effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) in the low micromolar range. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the acetamide’s aryl substituent and the pyrimidinone core’s alkylation pattern. Below is a comparative analysis based on synthesis, physicochemical properties, and substituent effects.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C23H29N5O3S.
Key Observations:
These substituents may increase metabolic stability but reduce solubility.
Synthetic Yields: Yields for dichlorophenyl and phenoxyphenyl analogs range from 60–80% (), suggesting that sterically demanding substituents may slightly hinder reaction efficiency. The target compound’s synthetic pathway, though unreported, likely follows similar alkylation steps .
Spectral Signatures: All compounds show characteristic NH peaks near δ 12.5 ppm (pyrimidinone NH) and δ 10.1 ppm (acetamide NH), confirming core structural integrity . Aromatic proton signals vary depending on the substituent’s electronic environment.
Morpholinopropyl Side Chain: The morpholine moiety in the target compound and its 3-nitrophenyl analog () may improve water solubility compared to simpler alkyl chains. This feature is critical for pharmacokinetic optimization.
Research Findings and Implications
- Structural Trends: The cyclopenta[d]pyrimidinone core provides a rigid scaffold for functionalization, while the thioacetamide linker allows for tunable electronic properties via substituent variation .
- Unresolved Questions : Data gaps exist for the target compound’s melting point, solubility, and biological activity. Comparative studies with its 3-nitrophenyl analog () could elucidate the impact of aryl substituents on target affinity.
- Methodological Consistency : All analogs employ sodium methylate-mediated alkylation, indicating a robust synthetic route adaptable to diverse substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
